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molecular formula C16H18O3S B1278765 3-Phenylpropyl 4-methylbenzenesulfonate CAS No. 3742-75-4

3-Phenylpropyl 4-methylbenzenesulfonate

Cat. No. B1278765
M. Wt: 290.4 g/mol
InChI Key: PNTNYXPTUOOGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05462694

Procedure details

An objective product was prepared in the same manner as in Example 2 except that 2-(2-decylindan-5-yl)pyrimidine-5-ol was changed to 4-{2-(4-hexylphenyl)thiazole-5-yl}phenol and 3-phenylpropyl p-toluenesulfonate was changed to 4-phenylbutyl p-toluenesulfonate (Yield: 71.1%).
Name
2-(2-decylindan-5-yl)pyrimidine-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-{2-(4-hexylphenyl)thiazole-5-yl}phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16](C3N=CC(O)=CN=3)[CH:17]=2)C1)[CH2:2]CCCCCCCC.C(C1C=CC(C2SC(C3C=CC(O)=CC=3)=CN=2)=CC=1)CCCCC.[C:51]1([CH3:70])[CH:56]=[CH:55][C:54]([S:57]([O:60]CCCC2C=CC=CC=2)(=[O:59])=[O:58])=[CH:53][CH:52]=1>>[C:51]1([CH3:70])[CH:52]=[CH:53][C:54]([S:57]([O:60][CH2:2][CH2:1][CH2:11][CH2:19][C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:58])=[O:59])=[CH:55][CH:56]=1

Inputs

Step One
Name
2-(2-decylindan-5-yl)pyrimidine-5-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1CC2=CC=C(C=C2C1)C1=NC=C(C=N1)O
Step Two
Name
4-{2-(4-hexylphenyl)thiazole-5-yl}phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C=C1)C=1SC(=CN1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCC1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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